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Compound of Interest

Compound Name: 5-Benzyl-1H-pyrazol-3-amine

Cat. No.: B172174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 5-
Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. The document outlines the key analytical techniques and experimental

protocols for elucidating its molecular structure, presenting available spectroscopic and

crystallographic data in a clear and comparative format.

Molecular Structure and Properties
5-Benzyl-1H-pyrazol-3-amine is a substituted pyrazole featuring a benzyl group at the 5-

position and an amine group at the 3-position. The pyrazole ring is a five-membered aromatic

heterocycle containing two adjacent nitrogen atoms. The structural formula and key properties

are summarized below.

Table 1: General Properties of 5-Benzyl-1H-pyrazol-3-amine

Property Value

Molecular Formula C₁₀H₁₁N₃

Molecular Weight 173.22 g/mol

IUPAC Name 5-benzyl-1H-pyrazol-3-amine

CAS Number 150712-24-6
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Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. This

section details the available data for 5-Benzyl-1H-pyrazol-3-amine from Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy: Proton NMR data provides information on the chemical environment

and connectivity of hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for 5-Benzyl-1H-pyrazol-3-amine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.34 - 7.19 m 5H Phenyl-H

5.44 s 1H Pyrazole C4-H

4.89 br s 1H NH (pyrazole)

3.90 s 2H CH₂ (benzyl)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon

environments in the molecule. While experimental ¹³C NMR data for 5-Benzyl-1H-pyrazol-3-
amine is not readily available in the literature, data for the closely related compound 5-amino-

3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile in CDCl₃ shows pyrazole ring carbons

in the range of δ 112-154 ppm. For 5-Benzyl-1H-pyrazol-3-amine, the benzyl and pyrazole

carbons can be predicted to fall within established ranges for such structures.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Table 3: Mass Spectrometry Data for 5-Benzyl-1H-pyrazol-3-amine

Technique Ionization Mode m/z Fragment

Electrospray

Ionization (ESI)
Positive [M+H]⁺ = 174 Molecular Ion

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While the

experimental IR spectrum for 5-Benzyl-1H-pyrazol-3-amine is not available, characteristic

absorption bands can be predicted based on its functional groups. For the related compound 5-

amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are

observed for N-H, C-H, C=N, and C=C stretching vibrations.

Table 4: Predicted IR Absorption Bands for 5-Benzyl-1H-pyrazol-3-amine

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3450 - 3300 N-H (amine) Stretching

3200 - 3100 N-H (pyrazole) Stretching

3100 - 3000 C-H (aromatic) Stretching

2950 - 2850 C-H (aliphatic) Stretching

1650 - 1550 C=N, C=C (ring) Stretching

1500 - 1400 C=C (aromatic) Stretching

Crystallographic Data
While a crystal structure for 5-Benzyl-1H-pyrazol-3-amine is not currently available in the

Cambridge Structural Database (CSD), a recent study on the closely related analogs 4-benzyl-
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1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole provides valuable insight into the expected

solid-state conformation and intermolecular interactions.

Table 5: Representative Crystallographic Data from Analogous Structures

Parameter 4-benzyl-1H-pyrazole
3,5-diamino-4-benzyl-1H-
pyrazole

Crystal System Monoclinic Monoclinic

Space Group P2₁ P2₁/c

Key Bond Lengths (Å) C-C (pyrazole-CH₂): 1.50 C-C (pyrazole-CH₂): 1.51

N-N (pyrazole): 1.36 N-N (pyrazole): 1.38

Key Intermolecular Interactions N-H···N hydrogen bonds
N-H···N and N-H···π hydrogen

bonds

This data suggests that 5-Benzyl-1H-pyrazol-3-amine is likely to form strong intermolecular

hydrogen bonds in the solid state involving the pyrazole and amine N-H donors and the

pyrazole nitrogen acceptors.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 5-Benzyl-1H-pyrazol-3-amine in approximately

0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).
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Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required

compared to ¹H NMR (typically 1024 or more).

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160

ppm).

Process the data similarly to the ¹H spectrum.

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

Sample Preparation: Prepare a dilute solution of 5-Benzyl-1H-pyrazol-3-amine
(approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
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Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to maximize the signal intensity.

Infrared Spectroscopy
Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:

Sample Preparation: Place a small amount of the solid 5-Benzyl-1H-pyrazol-3-amine
sample directly onto the ATR crystal.

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a

diamond or germanium crystal).

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with

the crystal.

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Structural Elucidation Workflow
The logical flow for the structural characterization of a novel compound like 5-Benzyl-1H-
pyrazol-3-amine is depicted in the following workflow diagram.
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Structural Elucidation Workflow

This guide provides a comprehensive summary of the structural characterization of 5-Benzyl-
1H-pyrazol-3-amine based on currently available data. The provided experimental protocols

offer a foundation for researchers to obtain and verify the structural properties of this and

related compounds. Further investigation, particularly single-crystal X-ray diffraction and

acquisition of experimental ¹³C NMR and IR spectra, would provide a more complete and

definitive structural profile.
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To cite this document: BenchChem. [Structural Characterization of 5-Benzyl-1H-pyrazol-3-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/product/b172174#5-benzyl-1h-pyrazol-3-amine-structural-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b172174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

